![molecular formula C17H12F2N2OS B14157261 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 903251-08-1](/img/structure/B14157261.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluorophenylboronic acid.
Acylation: The final step involves the acylation of the thiazole derivative with phenylacetyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can be compared with other thiazole derivatives, such as:
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide: This compound has a similar thiazole ring but different substituents, leading to distinct properties and applications.
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: Another related compound with a sulfonamide group, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
CAS 编号 |
903251-08-1 |
|---|---|
分子式 |
C17H12F2N2OS |
分子量 |
330.4 g/mol |
IUPAC 名称 |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H12F2N2OS/c18-13-7-6-12(9-14(13)19)15-10-23-17(20-15)21-16(22)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,21,22) |
InChI 键 |
PPJFLMQIJLARTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |
溶解度 |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


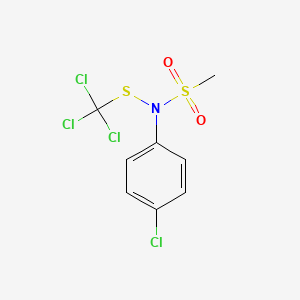
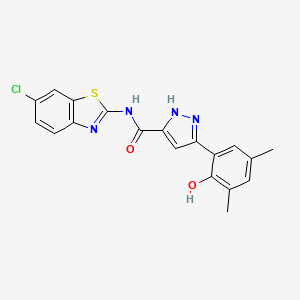
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
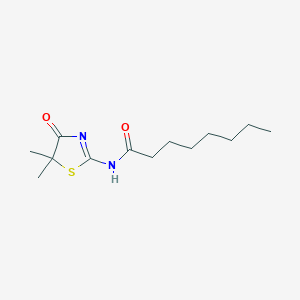

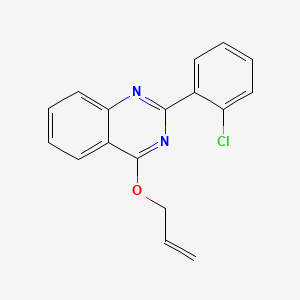
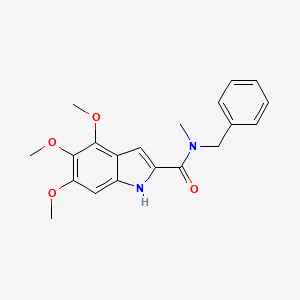
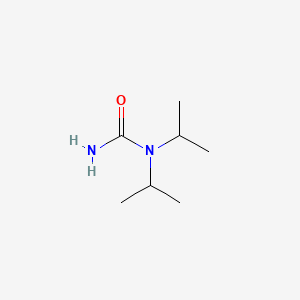

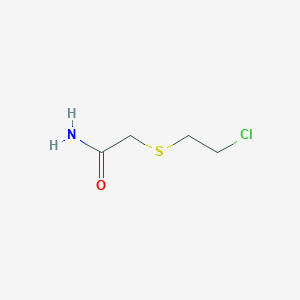
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)

![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
